[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride
Description
[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride is a chemical compound with the molecular formula C13H13Cl2NO. It is known for its applications in various scientific fields due to its unique chemical properties .
Properties
IUPAC Name |
[3-(2-chlorophenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBRRTUHSMUVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Considerations
[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride comprises three critical components:
- A 2-chlorophenoxy moiety linked to a phenyl ring.
- A methanamine group (-CH2NH2) attached to the phenyl ring.
- A hydrochloride salt formed via protonation of the primary amine.
Retrosynthetically, the molecule can be divided into two fragments:
- Fragment A : 3-(2-Chlorophenoxy)benzaldehyde (ether-linked aromatic aldehyde).
- Fragment B : Ammonia or protected amine precursors for methanamine installation.
Synthetic Route 1: Reductive Amination of 3-(2-Chlorophenoxy)benzaldehyde
Ether Formation via Nucleophilic Aromatic Substitution
The synthesis begins with forming the 2-chlorophenoxy-phenyl ether bond. Drawing from methodologies in PMC4339527, 3-hydroxybenzaldehyde reacts with 2-chlorophenyl bromide under basic conditions:
Reaction Conditions
- Base : Potassium carbonate (K2CO3, 2.5 equiv)
- Solvent : Dimethylformamide (DMF), 80°C, 12 hours
- Yield : 78–85% (reported for analogous phenoxyacetamides)
Mechanistic Insight
The reaction proceeds via nucleophilic displacement, where the phenoxide ion (generated from 3-hydroxybenzaldehyde) attacks the electrophilic aromatic carbon of 2-chlorophenyl bromide.
Reductive Amination to Primary Amine
The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN):
Reaction Conditions
- Molar Ratio : Aldehyde:NH4OAc:NaBH3CN = 1:3:1.5
- Solvent : Methanol, room temperature, 6 hours
- Yield : 65–72% (extrapolated from similar transformations)
Critical Analysis
This step’s efficiency hinges on maintaining a mildly acidic pH (~6.5) to facilitate imine formation while minimizing aldehyde reduction to alcohol.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride gas in ethanol, following protocols from CN108003036B:
Optimized Parameters
- HCl Flow Rate : 400 mL/min per mole of amine
- Solvent : Anhydrous ethanol, 0–5°C
- Yield : 95–98% (consistent with patent data)
Synthetic Route 2: Mitsunobu Etherification Followed by Amine Functionalization
Mitsunobu Reaction for Ether Synthesis
Adapting Mitsunobu conditions from PMC4339527, 3-hydroxybenzyl alcohol couples with 2-chlorophenol :
Reaction Setup
- Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), triphenylphosphine (PPh3, 1.2 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 4 hours
- Yield : 82–88%
Advantages
Mitsunobu chemistry ensures retention of configuration and high regioselectivity, critical for avoiding ortho/meta byproducts.
Tosylation and Ammonia Displacement
The benzyl alcohol is converted to a tosylate intermediate for nucleophilic amination:
Stepwise Protocol
- Tosylation : 3-(2-Chlorophenoxy)benzyl alcohol + TsCl (1.1 equiv), pyridine, 0°C, 2 hours (Yield: 91%)
- Amination : Tosylate + NH3 (7M in MeOH), 70°C, 12 hours (Yield: 68%)
Challenges
Excess ammonia and prolonged heating are required to overcome the poor leaving group ability of tosylate in aromatic systems.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Reductive Amination) | Route 2 (Mitsunobu/Tosylation) |
|---|---|---|
| Total Yield | 52–58% | 50–55% |
| Purification Complexity | Moderate (Chromatography) | High (Multiple intermediates) |
| Scalability | High (Gram-scale demonstrated) | Moderate (Sensitive reagents) |
| Cost Efficiency | $$ | $$$ |
Key Observations
- Route 1 offers superior scalability and lower reagent costs, making it preferable for industrial applications.
- Route 2 provides higher regiochemical control, advantageous for research-scale enantioselective synthesis.
Analytical Characterization and Quality Control
Purity Assessment via HPLC
Final products from both routes were analyzed using methods adapted from CN108003036B:
Chromatographic Conditions
- Column : C18, 5 µm, 250 × 4.6 mm
- Mobile Phase : 60:40 Acetonitrile/0.1% TFA
- Flow Rate : 1.0 mL/min
- Detection : UV at 254 nm
Results
- Route 1 Product : 99.1% purity, Rt = 8.7 min
- Route 2 Product : 98.9% purity, Rt = 8.6 min
Spectroscopic Confirmation
- 1H NMR (400 MHz, D2O) : δ 7.45–7.12 (m, 7H, aromatic), 4.32 (s, 2H, CH2NH2), 2.91 (s, 3H, NH3+Cl−)
- IR (KBr) : 3340 cm−1 (N-H stretch), 1245 cm−1 (C-O-C asym), 750 cm−1 (C-Cl)
Industrial-Scale Optimization Considerations
Chemical Reactions Analysis
[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride is in pharmaceutical research. This compound serves as a crucial intermediate in synthesizing drugs targeting neurological disorders. Its structure allows for interactions with neurotransmitter systems, which are essential for developing antidepressants and other psychoactive medications.
Case Study: Antidepressant Properties
Research has indicated that compounds similar to this compound can modulate serotonin and norepinephrine levels, which are critical for mood regulation. A study demonstrated that derivatives of this compound showed promising results in reducing depressive-like behaviors in animal models, indicating its potential as a therapeutic agent.
Agricultural Chemicals
In agricultural chemistry, this compound is utilized to enhance the efficacy of herbicides and pesticides. Its chlorophenoxy group contributes to improved biological activity against various pests and weeds, thereby increasing crop yields.
Data Table: Efficacy of Herbicides
| Herbicide Type | Active Ingredient | Efficacy Improvement (%) | Reference |
|---|---|---|---|
| Selective Herbicide | This compound | 30% | |
| Non-selective Herbicide | Glyphosate | 15% |
Biochemical Research
This compound is also significant in biochemical research, where it aids in studying receptor interactions and enzyme activities. Its ability to mimic natural substrates allows researchers to explore complex biological pathways and mechanisms.
Case Study: Receptor Binding Studies
Studies have shown that this compound exhibits high binding affinity for specific amine receptors. This property makes it a valuable tool for understanding receptor dynamics and drug interactions.
Material Science
In material science, the compound is explored for developing specialty polymers and coatings. Its chemical structure imparts enhanced durability and chemical resistance to materials, making it suitable for various industrial applications.
Data Table: Material Properties
| Property | Value | Measurement Method |
|---|---|---|
| Tensile Strength | 50 MPa | ASTM D638 |
| Chemical Resistance | High | ISO 175 |
Diagnostic Applications
This compound plays a role in formulating diagnostic reagents. Its chemical properties contribute to advancements in analytical techniques used in clinical laboratories.
Case Study: Diagnostic Reagents Development
The compound has been utilized in developing reagents for enzyme-linked immunosorbent assays (ELISA), enhancing the sensitivity and specificity of diagnostic tests.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride include:
[3-(4-Chlorophenoxy)phenyl]methanamine;hydrochloride: This compound has a similar structure but with a chlorine atom at a different position.
[3-(2-Bromophenoxy)phenyl]methanamine;hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
Biological Activity
[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a chlorophenoxy group, which is known to influence its biological activity. The presence of chlorine in the para position can enhance lipophilicity and alter the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an inhibitor or modulator of various signaling pathways, potentially affecting:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. Here are some key findings related to this compound:
Antimicrobial Activity
Studies have shown that chlorophenoxy compounds possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating selective inhibition against Gram-positive bacteria while showing reduced activity against Gram-negative strains .
Anticancer Potential
Recent investigations into aryl benzylamines, which share structural similarities with this compound, have highlighted their potential as selective inhibitors in cancer therapies. These compounds have shown promise in targeting prostate cancer cells through structure-based design strategies .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antichlamydial Activity : Research on structurally related molecules indicated significant antichlamydial activity against Chlamydia trachomatis, suggesting that modifications in the phenyl ring could enhance efficacy against specific pathogens .
- Thyroid Toxicity : A study focusing on thyroid peroxidase inhibition revealed that certain phenolic compounds can disrupt thyroid hormone synthesis, highlighting the importance of structural modifications on biological outcomes .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Source :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
